molecular formula C11H13BrOS2 B14077450 1-(2,5-Bis(methylthio)phenyl)-3-bromopropan-1-one

1-(2,5-Bis(methylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14077450
M. Wt: 305.3 g/mol
InChI Key: FPBPLZYUHGOBLU-UHFFFAOYSA-N
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Description

1-(2,5-Bis(methylthio)phenyl)-3-bromopropan-1-one is an organic compound that features a bromopropanone moiety attached to a phenyl ring substituted with two methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Bis(methylthio)phenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2,5-bis(methylthio)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(methylthio)phenyl)-3-bromopropan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), mild heating.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane), room temperature.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran), low temperature.

Major Products Formed

    Substitution: Corresponding substituted products (e.g., amines, thioethers).

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

Scientific Research Applications

1-(2,5-Bis(methylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methylthio groups may also contribute to the compound’s reactivity and interaction with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylthio)phenyl)-3-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(2,5-Bis(methylthio)phenyl)-2-bromopropan-1-one: Similar structure but with the bromine atom on a different carbon.

    1-(2,5-Bis(methylthio)phenyl)-3-iodopropan-1-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(2,5-Bis(methylthio)phenyl)-3-bromopropan-1-one is unique due to the presence of both bromine and methylthio groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13BrOS2

Molecular Weight

305.3 g/mol

IUPAC Name

1-[2,5-bis(methylsulfanyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H13BrOS2/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5-6H2,1-2H3

InChI Key

FPBPLZYUHGOBLU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)SC)C(=O)CCBr

Origin of Product

United States

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